ethyl 2-methyl-2-(4-nitrophenoxy)propanoate
Overview
Description
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is an organic compound with the molecular formula C12H15NO5. It is an ester, characterized by the presence of a nitrophenoxy group attached to a propanoate backbone. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate can be synthesized through the esterification of 2-methyl-2-(4-nitrophenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products Formed
Hydrolysis: 2-methyl-2-(4-nitrophenoxy)propanoic acid and ethanol.
Reduction: Ethyl 2-methyl-2-(4-aminophenoxy)propanoate.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(4-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo various chemical transformations, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(4-aminophenoxy)propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methyl-2-(4-methoxyphenoxy)propanoate: Contains a methoxy group instead of a nitro group.
Ethyl 2-methyl-2-(4-chlorophenoxy)propanoate: Features a chloro group instead of a nitro group.
Uniqueness
Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-7-5-9(6-8-10)13(15)16/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXNETDTQPCZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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